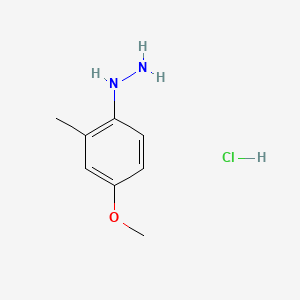

4-Methoxy-2-methylphenylhydrazine hydrochloride

Description

Historical Context and Discovery

4-Methoxy-2-methylphenylhydrazine hydrochloride emerged as a specialized derivative of phenylhydrazine, a compound first synthesized by Emil Fischer in 1875 through the reduction of phenyl diazonium salts. While phenylhydrazine itself became a cornerstone in carbohydrate chemistry for forming hydrazones, its methoxy- and methyl-substituted derivatives gained prominence in the late 20th century with advances in heterocyclic synthesis. The specific compound was first reported in patent literature during the 1980s as an intermediate for agrochemicals, with optimized synthetic routes appearing in Chinese patents by 2018. Early industrial methods involved diazotization of 4-methoxy-2-methylaniline followed by tin(II) chloride reduction, achieving yields of 70–85%.

Significance in Organic Chemistry

This compound plays critical roles in:

- Heterocyclic Synthesis : Serves as a precursor for pyrazoles and indoles via Fischer cyclization. Its electron-donating methoxy group directs electrophilic substitution, enabling regioselective ring closures.

- Pharmaceutical Intermediates : Used in synthesizing IRAK4 inhibitors, where the hydrazine moiety facilitates hydrogen bonding with kinase domains.

- Coordination Chemistry : The hydrochloride salt enhances solubility in polar solvents, making it advantageous in metal-catalyzed reactions.

Recent mechanochemical methods have improved its utility in solid-phase syntheses, reducing solvent waste by 60% compared to traditional approaches.

Position within Phenylhydrazine Derivative Classification

This compound belongs to a structurally defined subclass:

Properties

IUPAC Name |

(4-methoxy-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFKWIPSJGNUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization Step

- Reactants: 4-Methoxy-2-methylaniline, hydrochloric acid (concentrated, typically 37%), sodium nitrite (NaNO2)

- Conditions: The aniline is dissolved in hydrochloric acid and cooled to low temperatures (0–5°C) to control the diazotization reaction and prevent decomposition.

- Procedure: Sodium nitrite solution is added slowly to the acidic aniline solution under stirring, maintaining the temperature between 0 and 5°C for 30 to 90 minutes to form the diazonium salt.

Reduction Step

- Reducing Agents: Zinc powder is commonly used, sometimes in the presence of ammonium bisulfite or ammonium sulfite.

- Conditions: The diazonium salt solution is treated with zinc powder and additional hydrochloric acid and water, maintaining the temperature around 18°C.

- Reaction: The diazonium salt is reduced to the hydrazine derivative, indicated by a color change (often to off-white).

- pH Adjustment: After reduction, sodium hydroxide solution is added to adjust the pH to about 10, promoting crystallization of the hydrazine base.

Acidification and Crystallization

- The hydrazine base is then acidified with hydrochloric acid to form the hydrochloride salt.

- The solution is cooled (around 5°C) to precipitate the 4-Methoxy-2-methylphenylhydrazine hydrochloride crystals.

- Crystals are collected by filtration and dried.

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (Crude) |

|---|---|---|---|---|

| Diazotization | 4-Methoxy-2-methylaniline + HCl + NaNO2 | 0–5 | 0.5–1.5 | Formation of diazonium salt |

| Reduction | Zinc powder + HCl + water | 18 | 1–2 | Off-white hydrazine base |

| pH Adjustment | NaOH to pH 10 | Ambient | 1 | Crystallization begins |

| Acidification | HCl acidification + cooling | 5 | 1–2 | This compound |

Note: Yields vary depending on scale and purity of reagents; typical crude yields range from 50% to 70% before purification.

- Large-scale synthesis follows similar steps but requires precise control of temperature and reagent addition rates to ensure safety and product quality.

- Equipment such as three-necked flasks, reduction kettles, and pressure filters are used.

- The process may involve ammonium bisulfite or ammonium sulfite as reducing agents, but zinc powder remains common due to cost-effectiveness.

- Reaction times are optimized to balance yield and throughput, typically 1–3 hours per step.

- Purification involves recrystallization or acid-base extraction to achieve high purity.

| Method Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Diazotization | Batch reaction at 0–5°C, small volumes | Controlled addition, temperature monitoring |

| Reducing Agent | Zinc powder, ammonium bisulfite | Zinc powder preferred; ammonium bisulfite costly |

| Reaction Time | 30 min to 2 hours | Optimized for throughput, 1–3 hours |

| Purification | Filtration, recrystallization | Pressure filtration, drying, recrystallization |

| Equipment | Three-necked flask, ice bath | Reduction kettles, pressure filters |

| Yield | Moderate (50–70%) | Higher with process optimization (up to 80%) |

- The diazotization step is critical; maintaining low temperature (0–5°C) prevents decomposition of the diazonium salt and side reactions.

- Zinc powder reduction is preferred for its cost and efficiency, but ammonium bisulfite can be used to improve selectivity.

- pH control during crystallization is essential to obtain pure hydrochloride salt.

- The presence of methoxy and methyl groups on the phenyl ring influences the reactivity and stability of intermediates.

- Industrial patents emphasize minimizing reaction time and equipment investment while maximizing yield and purity.

- The hydrochloride salt form improves compound stability and handling safety.

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Aniline to HCl molar ratio | 1 : 2.3 to 3.2 | Ensures sufficient acid for diazotization |

| Aniline to NaNO2 molar ratio | 1 : 1 to 1.1 | Stoichiometric for diazotization |

| Diazotization temperature | 0–5°C | Prevents decomposition |

| Diazotization time | 30–90 minutes | Complete diazonium salt formation |

| Reduction temperature | ~18°C | Optimal for zinc reduction |

| pH for crystallization | ~10 | Promotes hydrazine base precipitation |

| Crystallization temperature | 5°C | Enhances salt crystallization |

| Yield (crude) | 50–70% | Before purification |

The preparation of this compound is well-established through diazotization of 4-methoxy-2-methylaniline followed by zinc-mediated reduction and acidification. Control of reaction conditions, especially temperature and pH, is crucial for high yield and purity. Industrial processes optimize these parameters for cost-effectiveness and scalability. The hydrochloride salt form is preferred for its stability and ease of handling in further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenylhydrazine derivatives.

Scientific Research Applications

4-Methoxy-2-methylphenylhydrazine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (4-Methoxy-2-methylphenyl)hydrazine hydrochloride

- Molecular Formula : C₈H₁₃ClN₂O

- Molecular Weight : 188.655 g/mol

- CAS No.: 93048-16-9

- Appearance : Typically a white to off-white crystalline solid.

Physical Properties :

- Melting Point : ~110°C (decomposition) ; conflicting reports suggest 225–230°C , possibly due to decomposition vs. melting behavior.

- Boiling Point : 303.4°C (at 760 mmHg) .

Synthesis :

Synthesized via reactions involving electron-rich aromatic systems and hydrazine derivatives. For example, bis(2,2,2-trichloroethyl) azodicarboxylates may react with substituted anisoles to form phenylhydrazines .

Structural Analogues: Substituent Position and Reactivity

The substituents (methoxy, methyl) and their positions significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key derivatives:

Table 1: Comparative Data for Phenylhydrazine Hydrochloride Derivatives

Key Observations:

Substituent Effects: Electron-Donating Groups: Methoxy (OCH₃) enhances aromatic ring electron density, facilitating electrophilic substitution reactions. This makes 4-methoxy derivatives more reactive in coupling reactions compared to methyl-substituted analogues .

Thermal Stability: Compounds with para-substituents (e.g., 4-CH₃, 4-OCH₃) exhibit higher melting points (>200°C) due to symmetrical packing . The decomposition temperature of 4-methoxy-2-methylphenylhydrazine HCl (~110°C) suggests lower thermal stability compared to mono-substituted derivatives, possibly due to competing decomposition pathways .

Applications :

- 4-Methoxy-2-methylphenylhydrazine HCl : Used in synthesizing chromene and triazole derivatives (e.g., coumarin-based pharmaceuticals) .

- 4-Methoxyphenylhydrazine HCl : Employed as an analytical reference standard for indomethacin impurity profiling .

Research Findings

- Synthetic Utility : Electron-rich phenylhydrazines like 4-methoxy-2-methyl derivatives are pivotal in forming hydrazones and heterocycles. For example, reacting with carbonyl compounds yields Schiff bases, which are precursors to triazoles and thiadiazoles .

- Comparative Reactivity :

- 4-Methoxy-2-methylphenylhydrazine HCl shows faster reaction kinetics with aldehydes than 4-methylphenylhydrazine HCl, attributed to the electron-donating methoxy group .

- Steric hindrance from the 2-methyl group may reduce yields in sterically demanding reactions compared to unsubstituted analogues .

Biological Activity

4-Methoxy-2-methylphenylhydrazine hydrochloride (CAS Number: 93048-16-9) is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its molecular formula and a molecular weight of 188.65 g/mol, appears as a white to cream or pale brown powder. It is primarily utilized in organic synthesis and research applications, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-2-methylaniline with hydrazine hydrate in the presence of hydrochloric acid. This process is conducted under controlled conditions to ensure the formation of the hydrochloride salt, which enhances the compound's solubility and stability for biological studies.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to enzyme interactions and metabolic pathways. Its potential therapeutic effects are being explored in various contexts, including:

- Antiglycation Activity : The compound has shown promise in inhibiting glycation processes, which are implicated in diabetic complications. A study on related hydrazones indicated that structural modifications could enhance antiglycation activity, suggesting that this compound may also possess similar properties .

- Anticancer Properties : Compounds with hydrazine moieties have been linked to anticancer activity. The structural features of 4-Methoxy-2-methylphenylhydrazine may contribute to its ability to modulate biological pathways associated with cancer cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to act as a nucleophile, participating in various biochemical reactions. Its dual substitution pattern (methoxy and methyl groups) enhances its reactivity and influences its interactions with biological macromolecules.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Methoxyphenylhydrazine hydrochloride | Lacks the methyl group at the 2-position | Simpler structure; less steric hindrance |

| 4-Methylphenylhydrazine hydrochloride | Lacks the methoxy group at the 4-position | Different reactivity profile due to lack of methoxy |

| Phenylhydrazine hydrochloride | Lacks both methoxy and methyl groups | More reactive due to absence of electron-donating groups |

The unique aspect of this compound lies in its specific combination of functional groups, which provides distinct reactivity and potential biological activity.

Case Studies and Research Findings

- Antiglycation Studies : A series of related compounds were synthesized and evaluated for their antiglycation activity, with IC50 values indicating varying degrees of effectiveness. While specific data on this compound is limited, its structural similarity suggests potential for comparable activity .

- Anticancer Activity : Research into hydrazone derivatives has shown promising results in anticancer applications. The incorporation of specific substituents can significantly enhance cytotoxicity against cancer cell lines, indicating that further studies on this compound could yield valuable insights into its therapeutic potential.

- Enzyme Interaction Studies : The compound's ability to interact with specific enzymes involved in metabolic pathways may provide avenues for therapeutic development, particularly in diseases characterized by dysregulated metabolism.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-2-methylphenylhydrazine hydrochloride in academic research?

- Methodological Answer : A common approach involves condensing substituted phenylhydrazines with methylating agents under acidic conditions. For example, refluxing 2-methoxyphenylhydrazine with methyl chloride in methanol/chloroform (1:1) with catalytic acetic acid yields the hydrochloride salt after recrystallization . Alternative routes may use hydrazine intermediates and alkyl halides, optimizing solvent polarity and reaction time to improve yield .

Q. How can researchers characterize the structural identity of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR : Compare - and -NMR spectra with literature data for methoxy (δ ~3.8 ppm) and methyl (δ ~2.3 ppm) protons .

- Mass Spectrometry : Confirm molecular weight (e.g., CHClNO, MW 202.65) via ESI-MS or MALDI-TOF .

- Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., C: 47.41%, H: 5.97%, N: 13.82%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood due to potential respiratory irritation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory spectral data be resolved when analyzing derivatives of this compound?

- Methodological Answer : Cross-validate using orthogonal techniques:

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methoxy vs. methyl group orientation) .

- IR Spectroscopy : Identify N–H stretching (3100–3300 cm) and C–O–C vibrations (1250 cm) to confirm functional groups .

- HPLC-MS : Detect impurities or byproducts (e.g., unreacted hydrazine) that may skew spectral interpretations .

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the hydrazine intermediate .

- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate methyl group transfer .

- Temperature Control : Maintain reflux temperatures (70–80°C) to minimize side reactions (e.g., over-alkylation) .

Q. What are the degradation pathways of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : The hydrazine moiety may decompose to form aniline derivatives and release nitrogen gas, detectable via gas chromatography .

- Basic Conditions : Methoxy groups can undergo demethylation, producing phenolic byproducts (confirmed via TLC or -NMR) .

- Stability Studies : Monitor pH-dependent degradation kinetics using UV-Vis spectrophotometry at λ = 280 nm .

Q. How can computational modeling aid in understanding the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use SMILES (e.g., COC1=CC(=NN)C(=C1)C.Cl ) to model electron density maps and predict nucleophilic attack sites .

- Molecular Dynamics : Simulate solvent interactions to optimize recrystallization conditions (e.g., methanol vs. ethanol) .

- Docking Studies : Explore binding affinities with biological targets (e.g., monoamine oxidase) for pharmacological applications .

Q. What pharmacological applications exist for derivatives of this compound?

- Methodological Answer :

- Enzyme Inhibition : Derivatives are precursors for MAO inhibitors; evaluate IC values via fluorometric assays .

- Anticancer Agents : Synthesize hydrazone complexes (e.g., with transition metals) and test cytotoxicity in vitro (e.g., MTT assay on HeLa cells) .

- Prodrug Design : Modify the hydrazine moiety to enhance bioavailability, using logP calculations and in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.